4-(3,4-Methylenedioxyphenyl)-2-nitrobenzoic acid
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Overview
Description
4-(3,4-Methylenedioxyphenyl)-2-nitrobenzoic acid is an organic compound that features a nitrobenzoic acid moiety substituted with a methylenedioxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Methylenedioxyphenyl)-2-nitrobenzoic acid typically involves the nitration of 4-(3,4-Methylenedioxyphenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Methylenedioxyphenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methylenedioxy group can be oxidized to form corresponding quinones under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Reduction: 4-(3,4-Methylenedioxyphenyl)-2-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding quinones or other oxidized products.
Scientific Research Applications
4-(3,4-Methylenedioxyphenyl)-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-Methylenedioxyphenyl)-2-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methylenedioxyphenyl group can also interact with enzymes and receptors, modulating their activity and contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Methylenedioxyphenylacetic acid: Similar structure but with an acetic acid moiety instead of a nitrobenzoic acid.
3,4-Methylenedioxyamphetamine: Contains a methylenedioxyphenyl group but with an amphetamine backbone.
3,4-Methylenedioxyphenylpropan-2-one: A precursor in the synthesis of methylenedioxyphenethylamine compounds.
Uniqueness
4-(3,4-Methylenedioxyphenyl)-2-nitrobenzoic acid is unique due to the presence of both a nitro group and a methylenedioxyphenyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO6/c16-14(17)10-3-1-8(5-11(10)15(18)19)9-2-4-12-13(6-9)21-7-20-12/h1-6H,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRJIOFLWNFZDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=C(C=C3)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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